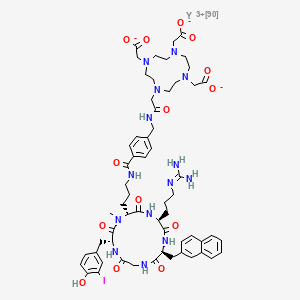
Yttrium (90Y) anditixafortide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ytrio (90Y) anditixafortide es un compuesto radiofarmacéutico utilizado principalmente en el tratamiento de cánceres, particularmente aquellos que expresan el receptor CXCR4. Es un análogo terapéutico de 68Ga-Pentixafor y ha mostrado resultados prometedores en el tratamiento de tumores metastásicos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El Ytrio (90Y) se produce por la desintegración nuclear del estroncio-90, que tiene una vida media de casi 29 años. El estroncio-90 se desintegra, y la separación química de alta pureza se utiliza para aislar el ytrio-90 antes de la precipitación . El ytrio-90 luego se conjuga con anditixafortide, un ligando que se dirige al receptor CXCR4.
Métodos de Producción Industrial: La producción de ytrio (90Y) implica la activación neutrónica de objetivos de ytrio naturales en un reactor de investigación nuclear. Este método asegura un alto rendimiento de ytrio-90, que luego se utiliza en la formulación de radiofármacos .
Análisis De Reacciones Químicas
Tipos de Reacciones: Ytrio (90Y) anditixafortide experimenta desintegración beta, emitiendo partículas beta que causan daño localizado a las células cancerosas. El compuesto no experimenta reacciones químicas típicas como la oxidación o la reducción debido a su naturaleza radiactiva .
Reactivos y Condiciones Comunes: El reactivo principal involucrado en la preparación de ytrio (90Y) anditixafortide es el estroncio-90. Las condiciones requeridas para la producción incluyen un reactor nuclear para la activación neutrónica e instalaciones para la separación química de alta pureza .
Principales Productos Formados: El principal producto formado por la desintegración del ytrio-90 es el zirconio-90, que es estable y no radiactivo .
Aplicaciones Científicas De Investigación
Ytrio (90Y) anditixafortide tiene varias aplicaciones en la investigación científica, particularmente en el campo de la medicina. Se utiliza en el tratamiento del mieloma múltiple y otros cánceres que expresan el receptor CXCR4 . Los ensayos clínicos han demostrado su eficacia en el tratamiento del carcinoma hepatocelular y otros cánceres de hígado . Además, se está estudiando su potencial en combinación con inmunoterapia para mejorar las tasas de respuesta al tratamiento .
Mecanismo De Acción
Ytrio (90Y) anditixafortide se dirige al receptor CXCR4, que se expresa en exceso en varios cánceres. El compuesto se une al receptor y entrega radiación beta directamente a las células cancerosas, causando daño localizado y muerte celular . Este enfoque dirigido minimiza el daño a los tejidos sanos circundantes.
Comparación Con Compuestos Similares
Compuestos Similares:
- 177Lu-Pentixather
- 68Ga-Pentixafor
Singularidad: Ytrio (90Y) anditixafortide es único debido a sus emisiones beta de alta energía, que proporcionan un tratamiento localizado eficaz de los tumores. Ha demostrado superioridad sobre 177Lu-Pentixather en el tratamiento del mieloma múltiple . La capacidad del compuesto para dirigirse al receptor CXCR4 lo hace altamente específico para ciertos tipos de cáncer, mejorando su eficacia terapéutica .
Propiedades
Número CAS |
2523043-21-0 |
|---|---|
Fórmula molecular |
C60H76IN14O14Y |
Peso molecular |
1434.1 g/mol |
Nombre IUPAC |
2-[4,7-bis(carboxylatomethyl)-10-[2-[[4-[3-[(2R,5S,8S,14R)-5-[3-(diaminomethylideneamino)propyl]-14-[(4-hydroxy-3-iodophenyl)methyl]-1-methyl-8-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propylcarbamoyl]phenyl]methylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;yttrium-90(3+) |
InChI |
InChI=1S/C60H79IN14O14.Y/c1-71-48(9-5-18-64-55(85)42-15-10-38(11-16-42)32-66-51(78)34-72-20-22-73(35-52(79)80)24-26-75(37-54(83)84)27-25-74(23-21-72)36-53(81)82)58(88)69-45(8-4-19-65-60(62)63)57(87)70-46(30-39-12-14-41-6-2-3-7-43(41)28-39)56(86)67-33-50(77)68-47(59(71)89)31-40-13-17-49(76)44(61)29-40;/h2-3,6-7,10-17,28-29,45-48,76H,4-5,8-9,18-27,30-37H2,1H3,(H,64,85)(H,66,78)(H,67,86)(H,68,77)(H,69,88)(H,70,87)(H,79,80)(H,81,82)(H,83,84)(H4,62,63,65);/q;+3/p-3/t45-,46-,47+,48+;/m0./s1/i;1+1 |
Clave InChI |
OCTDAUASUALIGQ-RZPZBEGWSA-K |
SMILES isomérico |
CN1[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C1=O)CC2=CC(=C(C=C2)O)I)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCNC(=O)C5=CC=C(C=C5)CNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[90Y+3] |
SMILES canónico |
CN1C(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C1=O)CC2=CC(=C(C=C2)O)I)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCNC(=O)C5=CC=C(C=C5)CNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Y+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















